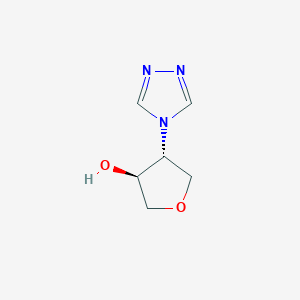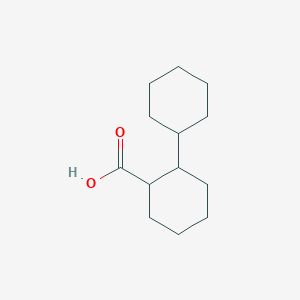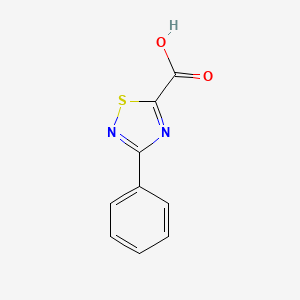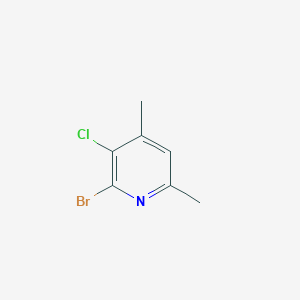
rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” is a chiral compound featuring a triazole ring and an oxolane ring The compound’s stereochemistry is defined by the (3R,4S) configuration, indicating the spatial arrangement of atoms around the chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Oxolane Ring Formation: The oxolane ring can be synthesized via cyclization reactions involving diols or epoxides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halides or other functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Therapeutic Agents: Potential use in developing new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Potential monomer for polymer synthesis.
Mécanisme D'action
The mechanism of action of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol: The non-racemic form of the compound.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
Stereochemistry: The (3R,4S) configuration provides unique spatial properties.
Functional Groups: The combination of triazole and oxolane rings offers distinct chemical reactivity.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(3S,4R)-4-(1,2,4-triazol-4-yl)oxolan-3-ol |
InChI |
InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1 |
Clé InChI |
GAGIGKDZMCBYQP-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)O)N2C=NN=C2 |
SMILES canonique |
C1C(C(CO1)O)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)





![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)


